molecular formula C15H8FN3OS B2626053 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 907973-61-9

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2626053
CAS No.: 907973-61-9
M. Wt: 297.31
InChI Key: RJYJWQDFHWGXPH-UHFFFAOYSA-N
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Description

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with a cyano group-containing substance. . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both a cyano group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The cyano group can participate in various reactions, while the fluorine atom can enhance the compound’s stability and lipophilicity .

Properties

IUPAC Name

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FN3OS/c16-11-2-1-3-12-13(11)18-15(21-12)19-14(20)10-6-4-9(8-17)5-7-10/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYJWQDFHWGXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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